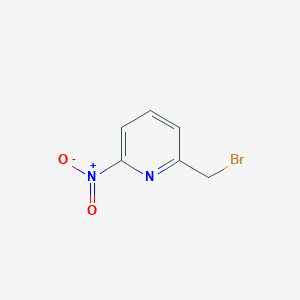

2-(bromomethyl)-6-nitroPyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique

Synthesis of Novel Compounds

2-(Bromomethyl)-6-nitroPyridine serves as a key intermediate in the synthesis of various organic compounds. It's particularly instrumental in the preparation of 2-arylaminomethyl-3-nitropyridines, a reaction that occurs when treated with aromatic amines. Moreover, at higher reaction temperatures, it yields 2H-pyrazolo[4,3-b]pyridines. Similarly, 2H-Pyrazolo[3,4-c]pyridines are obtained from 4-bromomethyl-3-nitropyridine (Hurst & Wibberley, 1968).

Ligand Synthesis

The compound is pivotal in the synthesis of flexible polydentate ligands, especially in the preparation of 6-bromo-5'-bromomethyl-2,2'-bipyridine, a crucial building block. This synthesis involves a Krohnke protocol followed by optimized radical bromination reaction. The resulting ligands show potential for further applications in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2002).

Coordination Chemistry and Luminescence Properties

2-(Bromomethyl)-6-nitroPyridine is used in the synthesis of amino-bridged 6,6'-disubstituted-2,2'-bipyridine ligands, which are crucial for lanthanide coordination chemistry. These complexes exhibit notable luminescence properties in water at biological pH values, hinting at potential applications in bio-imaging and sensors (Mameri, Charbonnière, & Ziessel, 2003).

Spectroscopic Analysis

The compound is a subject of intensive spectroscopic studies. The crystal structure and polarized vibrational spectra of 2-bromo-4-nitropyridine N-oxide have been meticulously analyzed, providing insights into its physical and chemical properties, crucial for further chemical synthesis and applications (Hanuza et al., 2002).

Computational Chemistry and Docking Studies

In the realm of computational chemistry, 2-(bromomethyl)-6-nitroPyridine's derivatives have been analyzed for their molecular structure, electronic, vibrational characteristics, and their potential in non-linear optical (NLO) materials. Furthermore, docking studies aim to predict the binding orientations, affinities, and activities of these compounds in various biological targets, indicating their potential use in pharmaceutical applications (Abraham, Prasana, & Muthu, 2017).

Mécanisme D'action

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the oxidative addition of an electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

The pharmacokinetics of similar bromomethyl compounds suggest that they may have significant bioavailability and can be distributed throughout the body .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, is known to depend on a combination of mild and functional group tolerant reaction conditions .

Safety and Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-6(8-5)9(10)11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYOIAGXVSXBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(bromomethyl)-6-nitroPyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]azetidin-2-one](/img/structure/B2853884.png)

![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)